

physicochemical properties of 3-Hydroxy-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Hydroxy-2,2-dimethylpropanenitrile
Cat. No.:	B172602

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-Hydroxy-2,2-dimethylpropanenitrile**

This guide provides a comprehensive overview of the physicochemical properties, safety considerations, and synthetic pathways of **3-Hydroxy-2,2-dimethylpropanenitrile** (CAS No. 19295-57-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the handling and application of this versatile chemical intermediate.

Molecular Identity and Structure

3-Hydroxy-2,2-dimethylpropanenitrile is an organic compound featuring a bifunctional structure with both a hydroxyl (-OH) and a nitrile (-C≡N) group.^[1] The presence of two methyl groups on the alpha-carbon to the nitrile creates a sterically hindered gem-dimethyl arrangement, which significantly influences its reactivity and physical properties.^[1]

Key Identifiers:

- IUPAC Name: **3-hydroxy-2,2-dimethylpropanenitrile**^[2]
- CAS Number: 19295-57-9^{[1][2][3]}
- Molecular Formula: C₅H₉NO^{[1][2][3][4][5]}

- Canonical SMILES: CC(C)(CO)C#N[2][4]
- InChI Key: WXFHHXOVMQARV-UHFFFAOYSA-N[2][4][5]

The molecule's structure, with its polar hydroxyl and nitrile functionalities, suggests a moderate degree of polarity and the capacity for hydrogen bonding, which dictates its solubility and chromatographic behavior.[1]

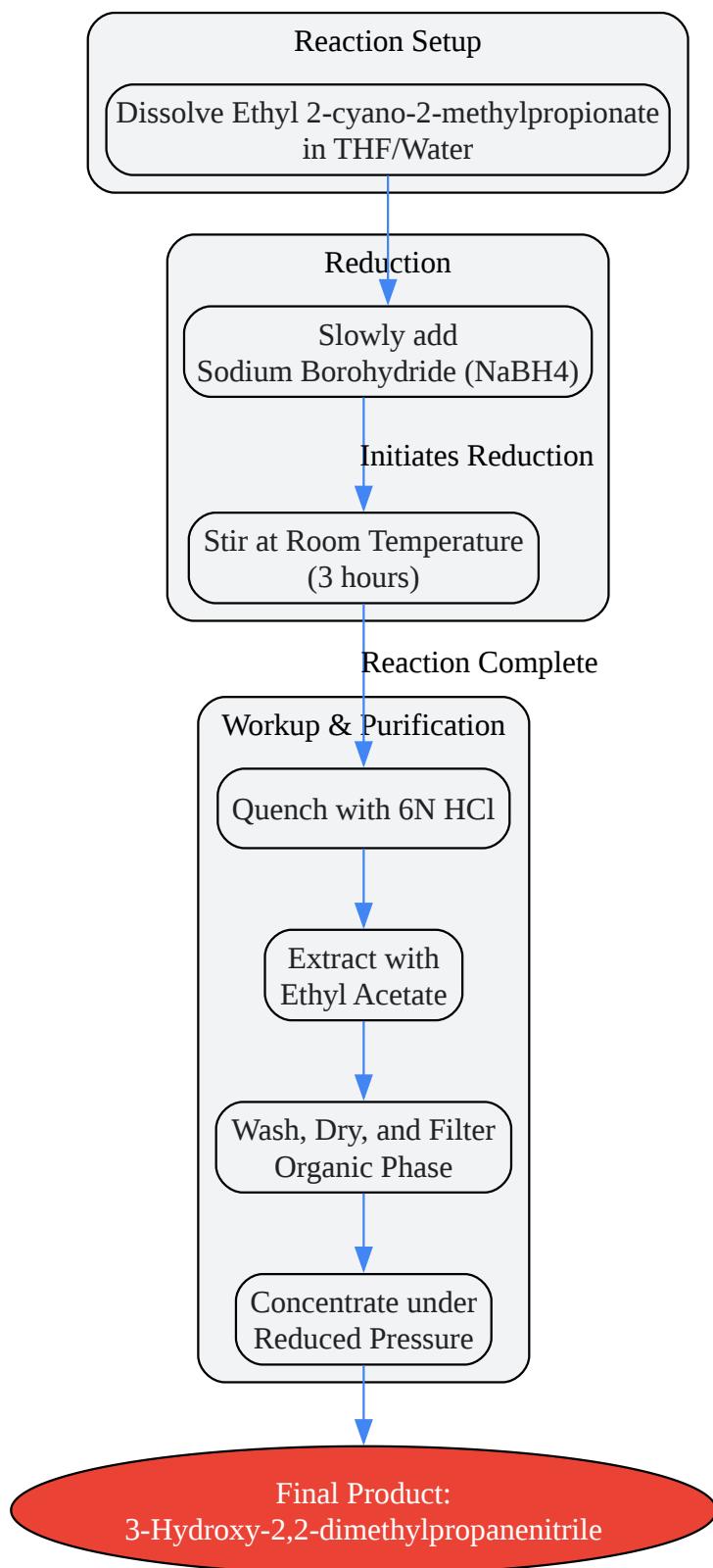
Physicochemical Properties: A Data-Driven Summary

Quantitative data for **3-Hydroxy-2,2-dimethylpropanenitrile** is primarily based on computational models, with limited experimentally derived values in public literature. The following table summarizes the key physicochemical properties.

Property	Value	Source/Method
Molecular Weight	99.13 g/mol	Computed by PubChem[2][3][5]
Physical State	Solid / Liquid / Oil	Inconsistent reports[1][6]
pKa	13.75 ± 0.10	Predicted[4]
LogP (XLogP3-AA)	0.2	Computed by XLogP3[2][4]
Hydrogen Bond Donors	1	Computed[2]
Hydrogen Bond Acceptors	2	Computed[4]
Topological Polar Surface Area	44 Å ²	Computed[2][4]

Expert Insight: The discrepancy in the reported physical state (solid vs. liquid/oil) is not uncommon for compounds with melting points near ambient temperature. The presence of impurities can also lead to a depression of the freezing point, resulting in a liquid or oily appearance. For definitive characterization, Differential Scanning Calorimetry (DSC) is the recommended analytical method. A sharp endotherm on the first heating cycle would provide an accurate melting point and confirm the crystalline nature of the pure substance.

Synthesis and Spectral Characterization


Synthetic Pathway

A common laboratory-scale synthesis involves the reduction of an ester-nitrile precursor. One documented method is the reduction of ethyl 2-cyano-2-methylpropionate using sodium borohydride in a tetrahydrofuran/water solvent system.[\[6\]](#)

Protocol for Synthesis:[\[6\]](#)

- Dissolve ethyl 2-cyano-2-methylpropionate (1 equivalent) in a mixture of tetrahydrofuran and water.
- Slowly add sodium borohydride (3 equivalents) to the solution at room temperature.
- Stir the reaction mixture for approximately 3 hours.
- Quench the reaction by the slow addition of 6N hydrochloric acid.
- Perform an extraction with ethyl acetate. Combine the organic phases.
- Wash the combined organic phase with water, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield **3-Hydroxy-2,2-dimethylpropanenitrile**.

The workflow below illustrates this synthetic process.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Hydroxy-2,2-dimethylpropanenitrile**.

Spectral Data

- ^1H NMR: The proton NMR spectrum provides clear diagnostic peaks for the compound's structure. In CDCl_3 , the expected signals are a singlet for the six protons of the gem-dimethyl groups and a singlet for the two protons of the hydroxymethyl group.[6]
 - $^1\text{H-NMR}$ (CDCl_3): δ 1.36 (s, 6H), 3.58 (s, 2H).[6]
- Predicted Mass Spectrometry: Computational tools predict the collision cross-section (CCS) values for various adducts, which is useful for identification in mass spectrometry-based screening. For the $[\text{M}+\text{H}]^+$ adduct, the predicted CCS is 120.7 \AA^2 .[7]

Expert Insight: For unambiguous structural confirmation, a suite of spectroscopic techniques is essential. ^{13}C NMR would reveal four distinct carbon signals. FTIR spectroscopy should show a characteristic broad absorption for the O-H stretch (around 3400 cm^{-1}) and a sharp, medium intensity peak for the C≡N stretch (around 2250 cm^{-1}). High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition ($\text{C}_5\text{H}_9\text{NO}$).

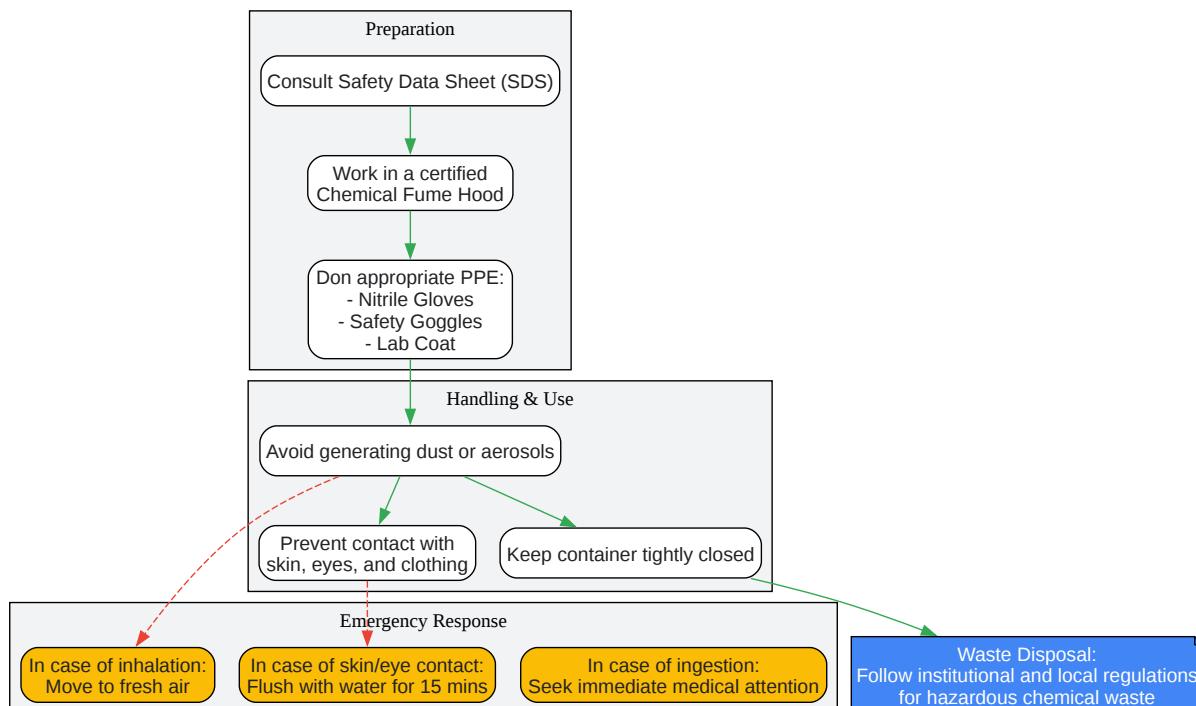
Reactivity and Applications

The bifunctional nature of **3-Hydroxy-2,2-dimethylpropanenitrile** makes it a valuable building block in organic synthesis.[1]

- The hydroxyl group can undergo standard alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification.
- The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

This dual reactivity allows for its use as an intermediate in the synthesis of more complex molecules, with potential applications in the pharmaceutical and fine chemical industries.[1] Its structural relative, 3-Hydroxy-2,2-dimethylpropanal, is a known intermediate in the production of neopentyl glycol, pharmaceuticals, and agrochemicals, suggesting similar potential pathways for the nitrile analog.[8][9]

Safety and Handling


GHS Hazard Classification

3-Hydroxy-2,2-dimethylpropanenitrile is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[\[2\]](#)

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:[\[2\]](#)
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.

Recommended Handling Procedures

The following workflow outlines the mandatory safety protocols for handling this chemical.

[Click to download full resolution via product page](#)

Caption: Recommended safety and handling workflow.

First Aid Measures:

- Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water and soap.[10][11]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. If irritation persists, seek medical attention.[10][11]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
- Ingestion: Do NOT induce vomiting. Immediately call a physician or poison control center.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 2. 3-Hydroxy-2,2-dimethylpropanenitrile | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-hydroxy-2,2-dimethylpropanenitrile | CAS: 19295-57-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 3-hydroxy-2,2-dimethylpropanenitrile | 19295-57-9 [chemicalbook.com]
- 7. PubChemLite - 3-hydroxy-2,2-dimethylpropanenitrile (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 8. nbinfo.com [nbinfo.com]
- 9. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- To cite this document: BenchChem. [physicochemical properties of 3-Hydroxy-2,2-dimethylpropanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172602#physicochemical-properties-of-3-hydroxy-2-2-dimethylpropanenitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com